molecular formula C5H2BrCl2NO2S B2475902 4-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1805185-69-6

4-Bromo-2-chloropyridine-3-sulfonyl chloride

Cat. No. B2475902
CAS RN: 1805185-69-6
M. Wt: 290.94
InChI Key: ZYABAPSRMBMLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-chloropyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C5H2BrCl2NO2S . It has a molecular weight of 290.95 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 290.95 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis of Intermediates for Insecticides

4-Bromo-2-chloropyridine-3-sulfonyl chloride serves as a key intermediate in the synthesis of chlorantraniliprole, a new insecticide. The synthesis involves multiple steps, starting from 2,3-dichloropyridine, undergoing nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, eventually leading to the final product. This synthesis method is notable for its simplicity, speed, and high yield, making it a valuable process in the agricultural chemical industry (Niu Wen-bo, 2011).

Development of Novel Compounds

The compound also plays a role in the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds. These compounds are synthesized using a multi-step process starting from 2,3-dichloropyridine and involve the synthesis of carbonyl chloride followed by reaction with ring ammonia. The final compounds demonstrate the versatility of this compound in creating a wide range of chemical entities (Yang Yun-shang, 2011).

Antibacterial and Surface Activity Agents

Derivatives synthesized from sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate, through reactions involving this compound, display significant antibacterial properties and can function as surface-active agents. This demonstrates the compound's potential in pharmaceutical applications and surface chemistry (R. El-Sayed, 2006).

Catalyst for Synthesis of Hexahydroquinolines

The ionic liquid sulfonic acid functionalized pyridinium chloride, derived from this compound, serves as a highly efficient catalyst. It is utilized in the preparation of hexahydroquinolines through a one-pot multi-component condensation process, illustrating the compound's role in facilitating complex chemical reactions (A. Khazaei et al., 2013).

properties

IUPAC Name

4-bromo-2-chloropyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYABAPSRMBMLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.